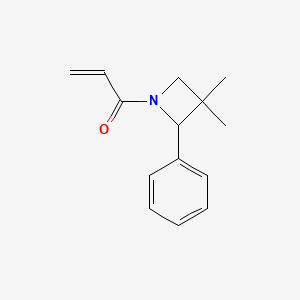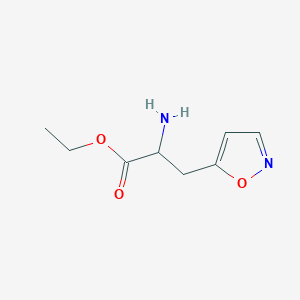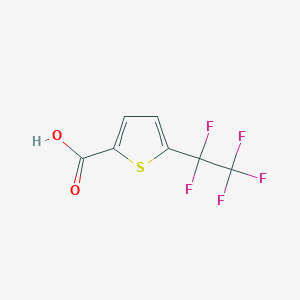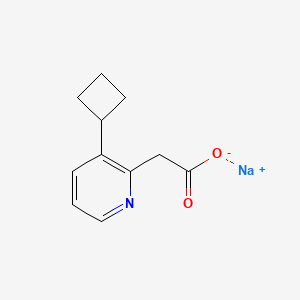
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O2 and its molecular weight is 413.87. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Antiparkinsonian Activities
Research has shown that certain substituted pyridine derivatives, prepared from specific acetylpyridine compounds, exhibit significant analgesic and antiparkinsonian activities. These activities are comparable to those of known reference drugs like Valdecoxib® and Benzatropine®. This suggests the potential of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide in treating pain and Parkinson's disease through its structural analogs (Amr, Maigali, & Abdulla, 2008).
Anticonvulsant Properties
Studies on the structural and electronic properties of certain anticonvulsant compounds, including those structurally related to the chemical of interest, have helped in understanding the critical orientation and delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This insight contributes to the development of anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial Activity
The antimicrobial activity of certain 1,2,4-triazol-3-one derivatives, obtained from specific reactions, indicates good efficacy against test microorganisms. This supports the potential application of related compounds in antimicrobial treatments (Fandaklı et al., 2012).
Anti-inflammatory and Analgesic Agents
Research into novel compounds derived from visnaginone and khellinone has indicated significant anti-inflammatory and analgesic properties. These compounds, through their structural modifications, offer insights into the development of new therapeutic agents with enhanced COX-2 selectivity and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Docking and Synthesis of Hybrid Derivatives
A study on the synthesis of novel pyridine and fused pyridine derivatives for molecular docking screenings towards GlcN-6-P synthase has indicated moderate to good binding energies. These findings contribute to the development of antimicrobial and antioxidant agents, highlighting the versatility of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide related compounds in therapeutic applications (Flefel et al., 2018).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O2/c1-29-16-3-2-14(10-15(16)20)23-19(28)13-6-8-26(9-7-13)17-4-5-18(25-24-17)27-12-21-11-22-27/h2-5,10-13H,6-9H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICIDICBSMLXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2741858.png)
![5-[(2R,4S)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2741859.png)

![1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2741863.png)
![1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine](/img/structure/B2741865.png)
![4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide](/img/structure/B2741867.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2741869.png)

![3-Chloroimidazo[1,5-a]pyridine](/img/structure/B2741875.png)


![1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2741878.png)